molecular formula C3H6O2 B1205545 2-Hydroxypropanal CAS No. 598-35-6

2-Hydroxypropanal

Cat. No.: B1205545
CAS No.: 598-35-6
M. Wt: 74.08 g/mol
InChI Key: BSABBBMNWQWLLU-VKHMYHEASA-N
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Description

Lactaldehyde, also known as 2-hydroxypropanal, is a three-carbon molecule with a carbonyl group on the first carbon atom and a hydroxy group on the second carbon atom. This structure makes it both an aldehyde and a secondary alcohol. The compound is chiral, with its stereocenter located on the second carbon atom. Lactaldehyde is an intermediate in the methylglyoxal metabolic pathway, where it is converted to lactic acid by aldehyde dehydrogenase .

Scientific Research Applications

Lactaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Lactaldehyde is studied for its role in metabolic pathways, particularly in the conversion of methylglyoxal to lactic acid.

    Medicine: It is investigated for its potential therapeutic applications, including its role in metabolic disorders and as a precursor in drug synthesis.

    Industry: Lactaldehyde is used in the production of flavors, fragrances, and as a building block in polymer synthesis.

Mechanism of Action

The specific mechanism of action for Lactaldehyde is not available .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactaldehyde can be synthesized through various methods. One common synthetic route involves the reduction of pyruvic acid using sodium borohydride. This reaction typically occurs in an aqueous solution at room temperature, yielding lactaldehyde as the primary product.

Industrial Production Methods: In industrial settings, lactaldehyde is often produced via the catalytic hydrogenation of pyruvic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high-pressure hydrogen gas. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Lactaldehyde undergoes several types of chemical reactions, including oxidation, reduction, and condensation.

    Oxidation: Lactaldehyde can be oxidized to lactic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to propanediol using reducing agents like lithium aluminum hydride.

    Condensation: Lactaldehyde can undergo aldol condensation with other aldehydes or ketones to form larger molecules.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solution.

    Condensation: Base catalysts such as sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Lactic acid.

    Reduction: Propanediol.

    Condensation: Various aldol products depending on the reactants used.

Comparison with Similar Compounds

Lactaldehyde can be compared with other similar compounds such as glycolaldehyde and 3-hydroxybutanal:

    Glycolaldehyde: This compound has a similar structure but lacks the secondary alcohol group. It is also an intermediate in various metabolic pathways.

    3-Hydroxybutanal: This compound has an additional carbon atom and is involved in different metabolic processes.

Uniqueness of Lactaldehyde: Lactaldehyde’s unique combination of aldehyde and secondary alcohol functional groups, along with its role in the methylglyoxal pathway, distinguishes it from other similar compounds. Its chiral nature also adds to its uniqueness, making it an important molecule in stereochemical studies .

Properties

CAS No.

598-35-6

Molecular Formula

C3H6O2

Molecular Weight

74.08 g/mol

IUPAC Name

(2S)-2-hydroxypropanal

InChI

InChI=1S/C3H6O2/c1-3(5)2-4/h2-3,5H,1H3/t3-/m0/s1

InChI Key

BSABBBMNWQWLLU-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C=O)O

SMILES

CC(C=O)O

Canonical SMILES

CC(C=O)O

3913-65-3

physical_description

Solid

Pictograms

Irritant

Synonyms

L-lactaldehyde
lactaldehyde

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxypropanal
Reactant of Route 2
2-Hydroxypropanal
Reactant of Route 3
2-Hydroxypropanal
Reactant of Route 4
2-Hydroxypropanal
Reactant of Route 5
2-Hydroxypropanal
Reactant of Route 6
2-Hydroxypropanal

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